1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea
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Overview
Description
1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-bromopyridine-2-amine with 3-chloro-4-fluoroisocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine, chlorine, and fluorine) makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)-3-(4-chlorophenyl)urea: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea: This compound lacks both the fluorine and the additional chlorine atom, which can result in different chemical and biological properties.
1-(5-Bromopyridin-2-yl)-3-(4-fluorophenyl)urea:
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEIXCPCFYVGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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